molecular formula C18H29N5O B5318522 N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide

N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide

Cat. No. B5318522
M. Wt: 331.5 g/mol
InChI Key: XQOLEWDZCXHUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide, also known as MP-10, is a small molecule that has been studied extensively for its potential therapeutic applications. MP-10 is a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a key role in pain sensation and reward pathways in the brain. In

Scientific Research Applications

N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. It has been shown to be highly selective for the μ-opioid receptor, which is a key target for opioid analgesics. Additionally, this compound has been found to have a lower potential for abuse and dependence compared to other opioids, making it a promising candidate for the development of new pain medications.

Mechanism of Action

The μ-opioid receptor is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of this receptor leads to the inhibition of neurotransmitter release and the modulation of pain perception and reward pathways. N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide acts as a selective agonist of the μ-opioid receptor, binding to the receptor and activating its downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in animal models, with a duration of action that is longer than other opioids such as morphine. Additionally, this compound has been found to have a lower potential for abuse and dependence compared to other opioids, making it a promising candidate for the development of new pain medications. This compound has also been studied for its potential use in the treatment of addiction, as it has been found to reduce drug-seeking behavior in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide in lab experiments is its high selectivity for the μ-opioid receptor, which allows for more precise targeting of this receptor compared to other opioids. Additionally, this compound has a longer duration of action compared to other opioids, which can be useful in certain experimental settings. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research on N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide. One area of interest is the development of new pain medications that are based on the structure of this compound. Additionally, there is ongoing research on the potential use of this compound in the treatment of addiction, particularly for opioid addiction. Finally, there is interest in exploring the potential use of this compound in other areas of medicine, such as the treatment of depression and anxiety.

Synthesis Methods

The synthesis of N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide involves a multi-step process that includes the reaction of 2-(1-methylpiperidin-2-yl)ethanamine with 6-bromonicotinic acid, followed by the addition of piperazine and the final step of acylation with nicotinoyl chloride. The yield of this compound is typically around 50-60%, and the purity can be increased through various purification techniques.

properties

IUPAC Name

N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O/c1-22-11-3-2-4-16(22)7-8-20-18(24)15-5-6-17(21-14-15)23-12-9-19-10-13-23/h5-6,14,16,19H,2-4,7-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOLEWDZCXHUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCNC(=O)C2=CN=C(C=C2)N3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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